2-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}ethanamine
Description
2-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}ethanamine is a 1,2,4-oxadiazole derivative characterized by a phenylsulfonylmethyl substituent at the 3-position of the oxadiazole ring and an ethanamine side chain at the 5-position. The 1,2,4-oxadiazole scaffold is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
Molecular Formula |
C11H13N3O3S |
|---|---|
Molecular Weight |
267.31 g/mol |
IUPAC Name |
2-[3-(benzenesulfonylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C11H13N3O3S/c12-7-6-11-13-10(14-17-11)8-18(15,16)9-4-2-1-3-5-9/h1-5H,6-8,12H2 |
InChI Key |
BYALZGYDLBQBCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)CCN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}ethanamine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride.
Attachment of the Ethanamine Group: The ethanamine group can be attached through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced with other nucleophiles.
Coupling Reactions: The phenylsulfonyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}ethanamine is a chemical compound belonging to the oxadiazole class, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This compound has a phenylsulfonyl group and an ethanamine moiety. Oxadiazole ring systems are known for their diverse biological activities, making derivatives of this structure of significant interest in medicinal chemistry.
Potential Applications
This compound has potential applications in various fields:
- Medicinal Chemistry Derivatives of oxadiazoles have potential anti-inflammatory effects by inhibiting cyclooxygenase enzymes or modulating nitric oxide synthase activity. Research indicates that oxadiazole derivatives exhibit anti-inflammatory, antimicrobial, and anticancer activities.
- Synthesis and Chemical Reactions The compound can be synthesized through various chemical reactions and has been studied in the context of its biological properties, particularly in pharmacological applications. The synthesis of this compound typically involves multi-step organic reactions. Common methods include careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification. The compound can participate in various chemical reactions typical for oxadiazoles and amines. Reactions involving this compound should consider factors such as pH levels and the presence of catalysts to optimize yields.
- Mechanism of Action The mechanism of action for compounds like this compound typically involves interaction with biological targets such as enzymes or receptors.
Related compounds
Other related compounds include:
- (3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride This compound has the molecular formula C10H12ClN3O3S . Synonyms include 1573547-68-8 and (3-((phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride .
- 1-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine This compound has the molecular formula C10H11N3O3S . Synonyms include 1242281-95-3 and 1-{3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine .
Mechanism of Action
The mechanism of action of 2-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}ethanamine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The oxadiazole ring can participate in redox reactions, affecting cellular processes related to oxidative stress. The ethanamine group can interact with receptors and transporters, influencing neurotransmission and cellular signaling pathways.
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- The phenylsulfonylmethyl group in the target compound introduces strong electron-withdrawing effects, which may stabilize the oxadiazole ring against metabolic degradation compared to electron-donating groups like methoxy (e.g., 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine) .
- Halogenated derivatives (e.g., 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride) demonstrate enhanced antimicrobial activity, likely due to increased electrophilicity and membrane penetration .
Physicochemical Properties
- Cyclopropyl-substituted analogs (e.g., 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine) exhibit lower molecular weights and improved solubility, which may enhance bioavailability .
- Hydrochloride salts (e.g., [2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride) are commonly used in preclinical studies due to enhanced stability and ease of formulation .
Biological Activity
2-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}ethanamine is a compound of interest in medicinal chemistry due to its unique structural features, which include a phenylsulfonyl group and an oxadiazole ring. This article explores the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and comparative analyses with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C11H12N4O3S, with a molecular weight of approximately 303.77 g/mol. The compound's structure is characterized by:
- Oxadiazole ring : Contributes to various biological activities.
- Phenylsulfonyl group : Enhances chemical reactivity and solubility.
Biological Activity Overview
Research indicates that compounds containing oxadiazole rings often exhibit significant biological activities, including:
- Antimicrobial properties : Studies have shown that oxadiazole derivatives can inhibit bacterial growth.
- Antitumor effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines.
- Enzyme inhibition : Interaction studies suggest that this compound may inhibit specific enzymes or receptors involved in disease pathways.
The biological activity of this compound is thought to arise from its ability to interact with biological targets. Techniques such as molecular docking and binding affinity assays have been employed to elucidate these interactions. For instance, the compound may act as an inhibitor of certain kinases involved in cancer proliferation.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N,N-Diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine | C12H14N4O | Contains diethyl amine instead of phenylsulfonyl group |
| 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-phenol | C13H10N2O | Lacks the sulfonamide functionality |
| 3-(Methylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)ethanamine | C10H12N4O3S | Similar oxadiazole structure but different substituents |
This table highlights how variations in substituents can influence the biological activity and pharmacological profiles of oxadiazole derivatives.
Case Studies and Research Findings
Several studies have focused on the biological activity of oxadiazole derivatives, including this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of oxadiazoles exhibited significant antibacterial effects against various strains of bacteria. The presence of the phenylsulfonamide moiety was associated with enhanced activity against resistant strains .
- Cytotoxicity Against Cancer Cells : Research indicated that this compound showed promising cytotoxic effects in vitro against several cancer cell lines. The mechanism was linked to apoptosis induction .
- Enzyme Inhibition Studies : Interaction studies revealed that this compound could inhibit specific kinases involved in cancer signaling pathways. The binding affinity was assessed using competitive inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
